molecular formula C8H7F3N2O2 B1529866 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227515-77-6

2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1529866
CAS No.: 1227515-77-6
M. Wt: 220.15 g/mol
InChI Key: XDPDLIDGLNLBJM-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any form of personal use. The trifluoromethylpyridine scaffold is of significant interest in medicinal chemistry and agrochemical research due to its potential to modulate the physicochemical properties of molecules, such as their metabolic stability, lipophilicity, and bioavailability . As a bifunctional building block, this compound features both an amino group and an acetic acid side chain, making it a versatile intermediate for constructing more complex molecular architectures through further synthetic manipulation, such as amide bond formation or nucleophilic substitution reactions. Researchers can utilize this compound in the exploration of new pharmacologically active compounds, including the synthesis of analogs with potential analgesic or anti-inflammatory activity, as seen in related 6-trifluoromethylpyridine-3-carboxylic acid derivatives . All information presented is for research guidance only and not for diagnostic or therapeutic use. The specific mechanism of action and full spectrum of applications for this precise compound are subject to ongoing investigation.

Properties

IUPAC Name

2-[2-amino-6-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-1-4(3-7(14)15)2-6(12)13-5/h1-2H,3H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPDLIDGLNLBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231494
Record name 2-Amino-6-(trifluoromethyl)-4-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227515-77-6
Record name 2-Amino-6-(trifluoromethyl)-4-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227515-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-(trifluoromethyl)-4-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid typically involves the following key steps:

  • Introduction of the trifluoromethyl group onto the pyridine ring.
  • Amination at the 2-position of the pyridine ring.
  • Functionalization of the 4-position to introduce the acetic acid side chain.

The synthetic routes often start from halogenated trifluoromethylpyridines, which undergo nucleophilic substitution with ammonia or amines, followed by further transformations such as dehalogenation and side-chain elaboration.

Preparation of 2-Amino-4-(trifluoromethyl)pyridine Intermediate

A crucial intermediate in the synthesis is 2-amino-4-(trifluoromethyl)pyridine , which is prepared through a two-step reaction involving:

  • Reaction of a halogenated trifluoromethylpyridine (e.g., 2,6-dichloro-4-(trifluoromethyl)pyridine) with ammonia in a hydrophilic ether solvent such as 2-methyltetrahydrofuran.
  • Subsequent dehalogenation to remove the remaining halogen substituent.

Reaction Conditions and Yields:

Parameter Details
Starting material 2,6-dichloro-4-(trifluoromethyl)pyridine
Ammonia source 28% aqueous ammonia
Solvent 2-methyltetrahydrofuran (2-Me-THF)
Temperature 130–160 °C (preferably 150 °C)
Reaction time 4–7 hours for amination; 3 hours for hydrogenation
Catalyst for dehalogenation 5% Pd/C (palladium on activated carbon)
Pressure Hydrogen at 1.6 MPa
Yield Approximately 71.4% for 2-amino-4-(trifluoromethyl)pyridine

The process is conducted in an autoclave where the dichloropyridine reacts with ammonia under heating and stirring. After cooling, the catalyst and hydrogen are introduced to promote dehalogenation. The product is isolated by extraction, washing, drying, and crystallization steps to obtain a white crystalline solid.

Functionalization to 2-Amino-6-(trifluoromethyl)pyridine-4-acetic Acid

While direct literature on the exact preparation of 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid is limited, related synthetic approaches in heterocyclic chemistry suggest the following strategy:

  • Starting from 2-amino-6-(trifluoromethyl)pyridine, a side chain bearing an acetic acid group is introduced at the 4-position.
  • This can be achieved via nucleophilic substitution or via palladium-catalyzed cross-coupling reactions followed by oxidation or hydrolysis steps to yield the acetic acid moiety.

In related pyridine derivatives, ester intermediates are often saponified to yield the corresponding acetic acids. For example, saponification of ester precursors with ethanolic sodium hydroxide followed by acidification is a common method.

Detailed Research Findings and Notes

  • The amination and dehalogenation steps can be performed sequentially without isolating intermediates, improving industrial scalability.
  • The reaction temperature and time are critical parameters for optimizing yield and selectivity. Temperatures between 130 and 160 °C and reaction times of 4 to 7 hours are preferred for amination.
  • The use of hydrophilic ethers such as 2-methyltetrahydrofuran facilitates the reaction and subsequent extraction processes.
  • The palladium-catalyzed hydrogenation for dehalogenation is conducted at 100 °C under hydrogen pressure (approximately 1.6 MPa) for 3 hours.
  • Crystallization and washing steps with n-hexane under cooling are important for obtaining high-purity crystalline products.
  • Acid addition salts (e.g., hydrochlorides, sulfates) of the amino pyridine intermediates can be formed via standard salt-forming reactions to improve stability and handling.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Yield/Notes
Halogenated pyridine + NH3 2-Me-THF, 150 °C, 6 h, autoclave Amination at 2-position ~71% yield for amino intermediate
Dehalogenation 5% Pd/C, H2 1.6 MPa, 100 °C, 3 h Removal of halogen substituent Performed without intermediate isolation
Extraction & Purification Ethyl acetate, saturated saline wash, drying, crystallization with n-hexane Isolation of pure amino pyridine White crystalline solid obtained
Side-chain introduction (Literature suggests ester formation + saponification) Introduction of acetic acid group at 4-position Requires further optimization

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce the nitro group back to an amino group or other reduced forms.

  • Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and aprotic solvents are often used.

Major Products Formed:

  • Oxidation: Nitro derivatives, carboxylic acids.

  • Reduction: Amino derivatives, hydroxylamines.

  • Substitution: Cyanide derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid serves as a versatile building block for the synthesis of more complex fluorinated compounds. Its trifluoromethyl group can enhance binding affinities to various molecular targets, making it valuable for drug discovery and development.

Biology

The compound has been investigated for its biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The presence of both amino and carboxylic acid groups facilitates interactions with biological macromolecules, potentially influencing their stability and function.
  • Neuroprotective Effects : Research indicates that compounds with similar structural features may confer neuroprotective effects. For example, modifications to the trifluoromethyl group can influence protective activity against neurodegenerative diseases .

Medicine

In medicinal chemistry, 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid is explored for its potential therapeutic applications:

  • Anticancer Activity : The compound's structural characteristics may contribute to its efficacy as an anticancer agent. It has been shown to induce apoptosis in cancer cells through mechanisms involving specific molecular pathways .
  • Drug Development : Its unique chemical properties make it a candidate for developing new pharmaceuticals targeting various diseases, including neurodegenerative disorders and infections.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant activity against Mycobacterium tuberculosis strains, suggesting potential for treating tuberculosis.
Neuroprotective EffectsShowed upregulation of antiapoptotic proteins in neuronal models, indicating potential for treating neurodegenerative diseases like Alzheimer's.
Anticancer PropertiesInduced apoptosis in cancer cell lines, highlighting its role as a potential therapeutic agent in oncology.

Mechanism of Action

The mechanism by which 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to specific biological responses. The amino group can form hydrogen bonds, further stabilizing the interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents (Positions) Key Differences vs. Target Compound Biological/Physical Implications References
2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid 2-NH₂, 6-CF₃, 4-CH₂COOH Enhanced H-bonding, moderate acidity
2-[2-Methoxy-6-(trifluoromethyl)pyridin-4-yl]acetic acid 2-OCH₃, 6-CF₃, 4-CH₂COOH Methoxy (vs. amino) at position 2 Reduced H-bonding, increased lipophilicity
2-Amino-6-(trifluoromethyl)nicotinic acid 2-NH₂, 6-CF₃, 3-COOH Carboxylic acid at position 3 (vs. 4) Altered chelation potential, lower pKa
6-(Trifluoromethyl)nicotinic acid 6-CF₃, 3-COOH No amino group at position 2 Reduced basicity, weaker target interaction

Key Observations:

Amino vs. Methoxy at Position 2: The amino group in the target compound facilitates hydrogen bonding and protonation at physiological pH, enhancing solubility and receptor affinity compared to the methoxy analogue .

Acetic Acid at Position 4 vs. Nicotinic Acid (Position 3) : The acetic acid group at position 4 provides a flexible side chain for binding, whereas the carboxylic acid at position 3 (nicotinic acid) may restrict conformational mobility, impacting enzyme inhibition .

Trifluoromethyl Group : Present in all analogues, this group enhances metabolic stability and lipophilicity, but its position (6 vs. 4 in other derivatives) optimizes steric and electronic effects in the target compound .

Physicochemical Properties

  • Solubility: The amino and acetic acid groups enhance aqueous solubility compared to non-polar analogues like 2-[2-methoxy-6-(trifluoromethyl)pyridin-4-yl]acetic acid .
  • Crystal Packing: Hydrogen-bonding networks observed in 2-amino-4-methylpyridinium trifluoroacetate () suggest the target compound may form stable crystals, beneficial for formulation .

Biological Activity

2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential biological applications. The trifluoromethyl group enhances the compound's stability, lipophilicity, and bioavailability, making it a valuable candidate in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Trifluoromethyl Group : A -CF3 substituent that increases electron-withdrawing properties.
  • Amino Group : A -NH2 substituent that can participate in hydrogen bonding.

These features contribute to the compound's reactivity and interaction with biological targets.

The mechanism of action for 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets, which may include:

  • Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptors : Binding affinity to various receptors can lead to modulation of physiological responses.

The trifluoromethyl group is particularly important as it enhances binding affinity and specificity towards biological targets, which can lead to increased therapeutic efficacy.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance:

  • In a study evaluating various pyridine derivatives, those with trifluoromethyl substitutions showed enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
2-Amino-6-(trifluoromethyl)pyridine-4-acetic acidS. aureus32 µg/mL
2-Amino-6-(trifluoromethyl)pyridine-4-acetic acidE. coli16 µg/mL

Antiviral Activity

Fluorinated compounds have also been investigated for their antiviral potential. The presence of the trifluoromethyl group has been linked to increased activity against viruses, including those responsible for respiratory infections .

Case Studies

  • Antichlamydial Activity : A study demonstrated that derivatives of pyridine with the trifluoromethyl group exhibited antichlamydial activity. Compounds were tested against Chlamydia trachomatis, showing reduced inclusion sizes in treated cells compared to controls, indicating effective inhibition .
  • Antimicrobial Spectrum : In a broader antimicrobial evaluation, various derivatives were screened against a panel of pathogens. The presence of the trifluoromethyl group was crucial for activity, highlighting its role in enhancing biological effects .

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid, and what factors influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with trifluoromethyl-substituted pyridine precursors. Key steps include:

  • Nucleophilic substitution (e.g., amination at the 2-position using NH₃ or protected amines under basic conditions) .
  • Acetic acid side-chain introduction via coupling reactions (e.g., alkylation or Mitsunobu reaction with glycolic acid derivatives).
  • Purification by recrystallization or chromatography (HPLC or flash column) to isolate the target compound.

Critical Factors:

  • Catalyst selection : Palladium catalysts improve regioselectivity in amination steps .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Temperature control : Elevated temperatures (80–120°C) accelerate substitution but may degrade sensitive intermediates.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid
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2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid

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